Acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)-, also known by its CAS number 339549-53-0, is a chemical compound with the molecular formula and a molecular weight of approximately 187.19 g/mol. This compound features a benzofuran structure that is substituted with a methoxy group at the 7-position and is characterized by its unique structural properties, which contribute to its chemical reactivity and biological activity .
These reactions are significant for synthesizing derivatives with potential enhanced biological activities or altered physical properties .
The synthesis of acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)- typically involves multi-step organic reactions. Common methods include:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the desired product .
Acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)- has potential applications in various fields:
Interaction studies are crucial for understanding how acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)- interacts with biological systems. Preliminary studies may involve:
These studies help elucidate its mechanism of action and potential therapeutic benefits .
Several compounds share structural similarities with acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)-. Here are some notable examples:
Compound Name | CAS Number | Structural Features |
---|---|---|
Acetonitrile, (5-methoxy-3(2H)-benzofuranylidene)- | 339549-11-0 | Methoxy group at position 5 |
Acetamide, N-(3-ethyl-2-quinoxaliny)- | 339551-51-8 | Quinoxaline structure |
Benzofuran | 87-55-6 | Core structure without substituents |
Acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)- is distinguished by its specific substitution pattern on the benzofuran ring and the presence of both methoxy and nitrile functional groups. This unique combination may enhance its reactivity and biological profile compared to other similar compounds, making it an interesting subject for further research and application development .